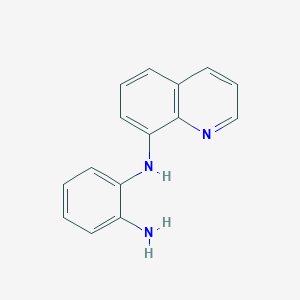
1,2-Benzenediamine, N-8-quinolinyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzenediamine, N-8-quinolinyl-: is a compound that combines the structural features of 1,2-benzenediamine and quinoline. This compound is of significant interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The presence of both the benzenediamine and quinoline moieties in its structure allows for diverse reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediamine, N-8-quinolinyl- typically involves the functionalization of 1,2-benzenediamine with quinoline derivatives. One common method includes the nucleophilic aromatic substitution of a quinoline derivative with 1,2-benzenediamine. For example, the reaction of 8-chloroquinoline with 1,2-benzenediamine in the presence of a base such as potassium carbonate can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Benzenediamine, N-8-quinolinyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-based quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the benzenediamine and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Bases like potassium carbonate and solvents such as dimethylformamide (DMF) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline-based quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Applications De Recherche Scientifique
1,2-Benzenediamine, N-8-quinolinyl- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activity and can be used in the study of enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 1,2-Benzenediamine, N-8-quinolinyl- involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the benzenediamine portion can form hydrogen bonds and other interactions with proteins, affecting their function. These interactions can lead to the inhibition of enzyme activity and the modulation of cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Benzenediamine:
8-Aminoquinoline: This compound contains the quinoline structure but lacks the benzenediamine component.
Quinoline: A basic heterocyclic aromatic organic compound with a structure similar to benzene fused with pyridine.
Uniqueness
1,2-Benzenediamine, N-8-quinolinyl- is unique due to the combination of the benzenediamine and quinoline structures, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
92554-58-0 |
|---|---|
Formule moléculaire |
C15H13N3 |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
2-N-quinolin-8-ylbenzene-1,2-diamine |
InChI |
InChI=1S/C15H13N3/c16-12-7-1-2-8-13(12)18-14-9-3-5-11-6-4-10-17-15(11)14/h1-10,18H,16H2 |
Clé InChI |
GMWMTHWSVLVUJD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N)NC2=CC=CC3=C2N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



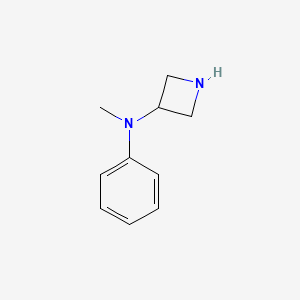
![Methyl 2-{2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-1-yl}acetate](/img/structure/B12109910.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-2-isopropoxyethanamine](/img/structure/B12109913.png)
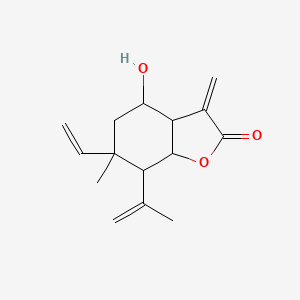
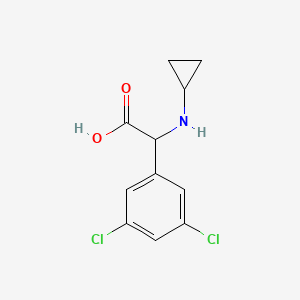




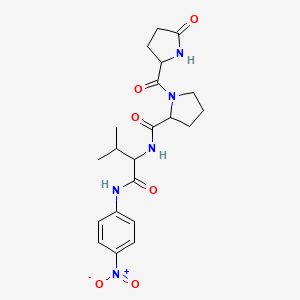


![(2,4-Dimethylphenyl)[(1,3,5-trimethylpyrazol-4-yl)methyl]amine](/img/structure/B12109976.png)
